6,6,6-Trifluorohexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,6,6-trifluorohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)4-2-1-3-5(10)11/h1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLBUHXIKHYZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694958 | |
| Record name | 6,6,6-Trifluorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-64-7 | |
| Record name | 6,6,6-Trifluorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6,6-trifluorohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 6,6,6 Trifluorohexanoic Acid and Its Enantiomers
Asymmetric Synthesis Approaches
Achieving high levels of stereocontrol is a critical challenge in the synthesis of chiral fluorinated molecules. Various asymmetric strategies have been developed to produce enantiomerically enriched derivatives of 6,6,6-trifluorohexanoic acid, particularly its α-amino acid analogue, (S)-2-amino-6,6,6-trifluorohexanoic acid.
Chiral Nickel(II)-Complexes of Glycine (B1666218) Schiff Bases in Alkylation Reactions
A leading methodology for the asymmetric synthesis of α-amino acids involves the alkylation of chiral Ni(II) complexes of glycine Schiff bases. researchgate.netrsc.org This approach has been successfully applied to the large-scale synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid. nih.govnih.gov
The process utilizes a chiral auxiliary to form a square-planar Ni(II) complex with a glycine Schiff base. researchgate.netnih.gov This complex serves as a nucleophilic glycine equivalent. The alkylation is performed with an appropriate alkyl halide, in this case, 1-iodo-3,3,3-trifluoropropane (CF3(CH2)3I), under basic conditions. nih.govnih.gov The chiral environment provided by the ligand on the nickel complex directs the incoming alkyl group to one face of the complex, resulting in a high degree of stereoselectivity. nih.govnih.gov
The alkylation reaction conditions are generally mild, often using bases like potassium hydroxide (B78521) in solvents such as dimethylformamide (DMF) at room temperature. rsc.orgnih.gov After the alkylation step, the newly formed amino acid is liberated from the complex, typically by acid hydrolysis, and the chiral ligand is recovered. researchgate.netnih.gov
Table 1: Asymmetric Alkylation of Chiral Ni(II)-Glycine Complex
| Parameter | Details | Reference |
|---|---|---|
| Reactants | Chiral Ni(II)-complex of glycine Schiff base, CF3(CH2)3I, KOH | nih.gov |
| Scale | >100 g | nih.govnih.gov |
| Product | Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid | nih.gov |
| Total Yield | 83.2% | nih.gov |
| Enantiomeric Purity | >99% | nih.gov |
| Chiral Auxiliary Recovery | >90% | nih.govnih.gov |
Dynamic Kinetic Resolution Strategies for α-Amino Acids
Dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiomerically pure compounds from racemic mixtures, with a theoretical maximum yield of 100%. nih.govprinceton.edu This method combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer, allowing for its conversion into the desired product. nih.govscholaris.ca
In the context of fluorinated α-amino acids, DKR can be applied to convert racemic mixtures into a single, desired enantiomer. cas.cn For example, a chemical method for the DKR of unprotected racemic α-amino acids has been developed that rivals the efficiency of enzymatic reactions. nih.gov This process often involves the formation of a transient intermediate that can be easily racemized, coupled with a stereoselective reaction that preferentially consumes one enantiomer. nih.govscholaris.ca
One approach involves the use of a chiral catalyst to selectively react with one enantiomer of a racemic α-amino acid derivative, while a racemizing agent ensures that the unreacted enantiomer is continuously converted back to the racemic mixture. scholaris.cacas.cn For instance, the DKR of chiral α-fluoro carbanions has been proposed in the stereoselective nucleophilic monofluoromethylation of imines to produce chiral β-fluoro amines. cas.cn
Biomimetic Transamination Methods for Fluorine-Containing Amino Acids
Biomimetic transamination offers a metal-free and concise route to fluorine-containing amines and amino acids. benthamdirect.combioorganica.com.ua This approach mimics the biological transamination process, which involves the interconversion of α-amino and α-keto acids catalyzed by pyridoxal (B1214274) phosphate-dependent enzymes. researchgate.netresearchgate.net
The synthetic equivalent involves the reaction of a fluorinated carbonyl compound with an amino group donor, often an N-benzyl-imine, which undergoes an azomethine-azomethine isomerization. benthamdirect.comresearchgate.netbohrium.com This 1,3-proton shift reaction has become a practical and scalable method for preparing a variety of fluorinated amino compounds. bohrium.com The method is lauded for its operational simplicity and efficiency. benthamdirect.com This bio-inspired approach is a valuable alternative to traditional reductive amination for the synthesis of fluorinated amino acids. benthamdirect.combioorganica.com.ua
Large-Scale Preparative Procedures for Enantiomerically Pure Derivatives
The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost, safety, and efficiency. The asymmetric synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid using chiral Ni(II) complexes has been specifically developed and optimized for large-scale preparation. nih.govnih.gov
Key optimizations for the scale-up of this process include adjusting the stoichiometry of reagents and minimizing solvent volumes. nih.gov For the alkylation step, it was found that using just one equivalent of potassium hydroxide and the fluorinated alkyl iodide was sufficient to achieve over 99% conversion of the starting nickel complex. nih.gov
The workup procedure was also adapted for large-scale synthesis. While disassembly of the Ni(II) complex is typically done in methanol (B129727) with hydrochloric acid, this would require impractically large solvent volumes on a large scale. nih.gov A revised procedure using dimethoxyethane (DME) at elevated temperatures (50–60 °C) was found to be an effective alternative. nih.gov Final purification of the Fmoc-protected amino acid was achieved through crystallization from toluene (B28343), yielding the product in high purity and yield on a 105.9-gram scale. nih.gov This demonstrates the robustness and reliability of the Ni(II) complex methodology for producing pharmaceutically important fluorinated amino acids in large quantities. nih.govnih.gov
Chemoenzymatic Routes to Fluorinated Alkanoates
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. researchgate.netfao.org Enzymes, such as lipases and transaminases, can offer high stereoselectivity under mild reaction conditions, making them ideal for the synthesis of chiral fluorinated compounds. researchgate.netfao.org
One chemoenzymatic strategy involves the use of a fluorinase enzyme, which catalyzes the formation of a C-F bond. researchgate.net For example, a fluorinase from Streptomyces cattleya has been used to catalyze the reaction of S-adenosyl-L-methionine (SAM) with fluoride (B91410) ions to produce 5'-fluoro-5'-deoxyadenosine. researchgate.net This fluorinated intermediate can then be chemically converted to other fluorinated compounds. researchgate.net
Another approach involves engineering polyketide synthase (PKS) and fatty acid synthase (FAS) systems. nih.govnih.gov By exchanging the native acyltransferase domain of a PKS with a more tolerant domain from a FAS, the resulting hybrid enzyme can utilize fluorinated building blocks like fluoromalonyl-CoA for polyketide chain extension. nih.govnih.gov This has been demonstrated in the synthesis of fluorinated macrolactones and macrolide antibiotics. nih.govnih.gov The fluorinated CoA esters required for this process are themselves synthesized chemically. nih.gov
Green Chemistry Principles in Fluorinated Carboxylic Acid Synthesis
The synthesis of fluorinated compounds has traditionally relied on harsh reagents and energy-intensive processes. ox.ac.uk Applying the principles of green chemistry aims to develop more sustainable and environmentally benign synthetic methods. eurekalert.orgsciencedaily.com
A significant advancement in this area is the development of methods that bypass the use of highly toxic and corrosive hydrogen fluoride (HF) gas. ox.ac.uk Researchers have developed a process to use the mineral fluorspar (CaF2) directly as a fluorinating agent, avoiding the hazardous production of HF. ox.ac.uk
Other green approaches focus on improving the efficiency and reducing the waste of synthetic reactions. This includes the development of catalytic methods that use small amounts of a catalyst to generate large quantities of product, and the use of safer, recyclable solvents. innovations-report.com For example, a method for the direct conversion of C-H bonds in carboxylic acids to C-F bonds using a palladium catalyst has been described, which simplifies the synthetic route and reduces the number of steps required. innovations-report.com
In the context of sulfonyl fluorides, a key component in sulfur-fluorine exchange (SuFEx) click chemistry, a green synthetic process has been developed that uses easily accessible thiols and disulfides, and produces only non-toxic salts as byproducts, minimizing environmental impact. eurekalert.orgsciencedaily.com These advancements highlight the ongoing efforts to make the synthesis of fluorinated carboxylic acids and their derivatives safer, more cost-effective, and environmentally friendly. eurekalert.orgsciencedaily.com
Eco-Friendly Fluorination and Perfluoroalkylation of Unactivated Substrates
The direct fluorination or perfluoroalkylation of unactivated C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and straightforward route to fluorinated molecules, avoiding the need for pre-functionalized starting materials.
Recent advancements in photoredox catalysis have enabled the decarboxylative fluorination of aliphatic carboxylic acids. nih.gov This method utilizes a photocatalyst, such as Ir[dF(CF3)ppy]2(dtbbpy)PF6, in the presence of a mild base and a fluorine source like Selectfluor. The reaction proceeds via a single-electron transfer (SET) mechanism, generating a carboxyl radical that readily extrudes CO2 to form an alkyl radical. This radical then abstracts a fluorine atom from the fluorinating reagent to yield the final alkyl fluoride. While not a direct synthesis of this compound, this methodology could be envisioned for the synthesis of precursors. For instance, a longer-chain dicarboxylic acid could potentially be selectively monofluorinated at a terminal position under controlled conditions.
Another eco-friendly approach involves the copper-catalyzed allylic perfluoroalkylation of unactivated alkenes using perfluoro acid anhydrides. This method allows for the introduction of a perfluoroalkyl group at a position allylic to a double bond. While this may not directly produce this compound, it represents a strategy for incorporating a trifluoromethyl group into a hydrocarbon chain, which could then be further elaborated to the desired carboxylic acid.
Mechanochemical methods are also emerging as an environmentally friendly alternative to traditional solution-phase synthesis. Solid-state aromatic nucleophilic fluorination using potassium fluoride (KF) and quaternary ammonium (B1175870) salts has been developed, offering a rapid and solvent-free process. rsc.org Although demonstrated for aromatic systems, the principles of mechanochemistry could potentially be adapted for the fluorination of aliphatic substrates.
The following table summarizes key aspects of these eco-friendly fluorination methods:
| Method | Catalyst/Reagent | Substrate Type | Key Features |
| Photoredox Decarboxylative Fluorination | Ir[dF(CF3)ppy]2(dtbbpy)PF6 / Selectfluor | Aliphatic Carboxylic Acids | Mild, redox-neutral conditions; avoids pre-functionalization. nih.gov |
| Cu-Catalyzed Allylic Perfluoroalkylation | Copper Salts / Perfluoro Acid Anhydrides | Unactivated Alkenes | Introduces perfluoroalkyl groups at allylic positions. |
| Mechanochemical Fluorination | KF / Quaternary Ammonium Salts | Aromatic Halides | Solvent-free, rapid, and can be performed under ambient conditions. rsc.org |
Fluorocarboxylation of gem-Difluoroalkenes
A more direct route to α-trifluoromethyl carboxylic acids involves the fluorocarboxylation of gem-difluoroalkenes. A facile synthetic procedure has been developed that utilizes a multicomponent coupling reaction between a gem-difluoroalkene, cesium fluoride (CsF), and carbon dioxide (CO2). scripps.edunih.gov This method generates α-trifluoromethyl carboxylic acids in moderate to excellent yields.
The proposed mechanism for this transformation involves the initial addition of fluoride to the gem-difluoroalkene to generate a trifluoromethyl anion. This highly nucleophilic species then attacks carbon dioxide, leading to the formation of a trifluoromethyl carboxylate, which upon workup, yields the desired α-trifluoromethyl carboxylic acid.
To synthesize this compound via this method, the required starting material would be 1,1-difluoro-1-pentene. The reaction would proceed as follows:
Reaction Scheme for the Synthesis of this compound via Fluorocarboxylation Starting Material: 1,1-Difluoro-1-pentene Reagents: Cesium Fluoride (CsF), Carbon Dioxide (CO2) Product: this compound
This methodology is particularly attractive due to its directness and the ready availability of the starting materials. The use of carbon dioxide as a C1 source also adds to the appeal of this method from a green chemistry perspective.
Electrophilic Fluorination Strategies utilizing Hydrogen Fluoride
Hydrogen fluoride (HF) is an economical and fundamental source of fluorine. However, its high acidity and corrosive nature necessitate careful handling and specialized equipment. Recent strategies have focused on the in situ generation of electrophilic fluorinating agents from HF. nih.govresearchgate.netdntb.gov.ua
One such innovative procedure involves the use of hypervalent iodine compounds in the presence of HF. nih.govresearchgate.netdntb.gov.ua For instance, the reaction of iodosylbenzene (PhIO) with HF generates (difluoroiodo)benzene in situ, which can then act as an electrophilic fluorinating agent. This approach has been successfully applied to the fluorination of various substrates, including 1,3-dicarbonyl compounds, aryl-alkyl ketones, and α,β-unsaturated ketones. nih.govresearchgate.netdntb.gov.ua
For the synthesis of a precursor to this compound, one could envision the electrophilic fluorination of a suitable unsaturated carboxylic acid derivative. For example, the fluorination of a 3-butenoic acid derivative could introduce fluorine at a specific position, which could then be further manipulated to arrive at the target molecule. The general applicability of this method to a range of unsaturated systems suggests its potential for creating complex fluorinated molecules. nih.govresearchgate.net
The following table outlines the key components of this electrophilic fluorination strategy:
| Reagent System | In situ Generated Fluorinating Agent | Applicable Substrates |
| Iodosylbenzene (PhIO) / HF | (Difluoroiodo)benzene | 1,3-Dicarbonyls, Ketones, Unsaturated Ketones, 3-Butenoic acids nih.govresearchgate.net |
Direct Synthesis of Acyl Fluorides from Carboxylic Acids
Acyl fluorides are valuable synthetic intermediates that exhibit a balance of stability and reactivity, making them preferable to other acyl halides in many applications. The direct conversion of carboxylic acids to acyl fluorides is a crucial transformation.
A convenient and highly efficient method for this conversion employs the bench-stable solid reagent (Me4N)SCF3. This protocol allows for the direct reaction of aliphatic and aromatic carboxylic acids at room temperature without the need for a base or other additives. The process is characterized by its high functional group tolerance and straightforward purification by filtration.
Another approach utilizes 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3) as a deoxyfluorinating reagent. This method also allows for the direct synthesis of acyl fluorides from carboxylic acids under mild conditions. A notable feature of this system is that the generated acyl fluorides can be used in one-pot protocols to form amides by reacting them with amines.
Applying these methods to this compound would yield 6,6,6-trifluorohexanoyl fluoride, a versatile building block for the synthesis of various derivatives such as esters, amides, and ketones.
Mechanistic Elucidation of Reactions Involving 6,6,6 Trifluorohexanoic Acid
Reaction Mechanisms in Asymmetric Alkylation of Glycine (B1666218) Equivalents
The primary route for the asymmetric synthesis of 6,6,6-trifluoro-L-norleucine involves the alkylation of chiral nucleophilic glycine equivalents. mdpi.comresearchgate.net A highly effective and widely studied method utilizes chiral nickel(II) complexes of Schiff bases derived from glycine. academie-sciences.frsigmaaldrich.comnih.gov This approach allows for high stereocontrol, leading to the desired (S)-enantiomer with excellent purity.
The mechanistic pathway begins with the formation of a chiral Ni(II) complex. This complex is typically derived from glycine and a chiral ligand, such as (S)-o-[(N-benzylprolyl)amino]benzophenone (BPB). The nickel center organizes the glycine Schiff base into a rigid, square-planar geometry. Deprotonation of the α-carbon of the glycine moiety by a base (e.g., NaOH) generates a nucleophilic enolate-like species.
The key to the asymmetry of the reaction lies in the steric environment created by the chiral ligand. The bulky substituents on the ligand effectively shield one face of the planar complex. Consequently, the incoming electrophile, in this case, an alkyl halide like 4-iodo-1,1,1-trifluorobutane, can only approach from the less hindered face. This directs the alkylation to occur with high diastereoselectivity. academie-sciences.fr The reaction proceeds via a thermodynamically controlled process, affording the more stable diastereomer as the major product. academie-sciences.fr
After the alkylation step, the newly formed amino acid remains coordinated to the Ni(II) center. The diastereomeric products can be separated, and the desired diastereomer is then subjected to acidic hydrolysis (e.g., with aqueous HCl). This step breaks down the complex, releasing the optically pure α-amino acid, (S)-2-amino-6,6,6-trifluorohexanoic acid, and allowing for the recovery and reuse of the chiral auxiliary. academie-sciences.frnih.gov
| Parameter | Details | Finding | Reference |
| Reaction Type | Asymmetric Alkylation | Alkylation of chiral Ni(II) complex of glycine Schiff base. | academie-sciences.frsigmaaldrich.com |
| Chiral Auxiliary | (S)-o-[(N-benzylprolyl)amino]benzophenone (BPB) | Provides high stereochemical control. | nih.gov |
| Electrophile | 4-iodo-1,1,1-trifluorobutane | Source of the trifluorobutyl side chain. | mdpi.com |
| Base | NaOH, NaH | Used for deprotonation of the glycine α-carbon. | academie-sciences.frnih.gov |
| Stereocontrol | Thermodynamically controlled | The bulky chiral ligand shields one face of the complex, directing the alkylation. | academie-sciences.fr |
| Product Isolation | Acidic Hydrolysis | Releases the enantiomerically pure amino acid and allows recovery of the chiral ligand. | academie-sciences.fr |
Proposed Mechanisms for Electrophilic Fluorination with Hypervalent Iodine Reagents
While not a direct reaction on 6,6,6-trifluorohexanoic acid itself, understanding electrophilic fluorination is crucial as it represents a fundamental method for introducing fluorine into organic molecules. Hypervalent iodine reagents are powerful tools for this transformation, acting as mild and selective fluorinating agents. researchgate.netelifesciences.orgnih.gov
The general mechanism for electrophilic fluorination using these reagents often begins with the in situ formation of a reactive fluoroiodine(III) species. lookchem.com This is typically achieved by treating a commercially available hypervalent iodine(III) precursor, such as phenyliodine(III) diacetate (PIDA) or iodosylbenzene (PhIO), with a fluoride (B91410) source like hydrogen fluoride-pyridine (HF-Py) or triethylamine (B128534) trihydrofluoride (TREAT-HF). nih.govlookchem.com This step involves ligand exchange at the iodine center, replacing acetate (B1210297) or oxide ligands with fluoride.
The resulting fluoroiodane, for example, ArIF₂, is the active electrophilic fluorinating agent. The mechanism of fluorination then depends on the nature of the substrate. For a carbon-centered nucleophile, such as an enolate or enol ether, the reaction proceeds via the attack of the nucleophile on the electrophilic iodine reagent. This can form an intermediate where the substrate is bonded to the iodine. Subsequent reductive elimination transfers a fluorine atom from the iodine to the carbon nucleophile, forming the C-F bond and regenerating an iodine(I) species (e.g., iodobenzene). researchgate.net In some cases, particularly with alkenes, the reaction can proceed through a bridged iodonium (B1229267) ion intermediate, which is then opened by a nucleophilic fluoride attack. lookchem.com
| Reagent Type | Example Precursor | Fluorine Source | Active Species (Example) |
| Hypervalent Iodine(III) | Phenyliodine(III) diacetate (PIDA) | HF-Pyridine | PhIF₂ |
| Hypervalent Iodine(III) | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Et₃N–3HF (TREAT-HF) | PhIF₂ |
| Hypervalent Iodine(I) Oxidized in situ | Iodosylbenzene (PhIO) | Aqueous HF | PhIF₂ |
| Hypervalent Iodine(I) Oxidized in situ | Iodobenzene (PhI) + m-CPBA | HF-Pyridine | PhIF₂ |
Understanding Radical Fluorination Pathways
Radical fluorination offers a complementary approach to forming C-F bonds, particularly for unactivated C-H bonds. researchgate.net The core of any radical fluorination mechanism involves two key steps: the generation of a carbon-centered radical and the subsequent trapping of this radical with a fluorine atom source. researchgate.net
Carbon-centered radicals can be generated through various methods. One common pathway is decarboxylative fluorination , where a carboxylic acid is converted into a radical precursor. mdpi.com Using catalysts like silver(I) in the presence of an oxidant, the carboxylic acid can undergo oxidative decarboxylation to generate an alkyl radical. Photoredox catalysis provides another mild route to generate radicals from carboxylic acids or other precursors under visible light irradiation.
Another powerful strategy is direct C-H abstraction . This can be initiated by a radical initiator, such as the combination of triethylborane (B153662) and oxygen, or through photochemically generated radicals. Metal catalysts, such as those based on manganese or copper, can also facilitate hydrogen atom transfer (HAT) from a C-H bond to generate the required carbon radical.
Once the carbon radical is formed, it must react with a fluorine atom transfer agent. Historically, highly reactive sources like elemental fluorine (F₂) were used, but modern methods employ more manageable reagents. researchgate.net N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are widely used and serve as effective fluorine atom sources for carbon-centered radicals. Xenon difluoride (XeF₂) is another reagent capable of both initiating radical formation (e.g., from carboxylic acids) and acting as the fluorine transfer source. researchgate.net The reaction concludes with the formation of the organofluorine compound.
| Radical Generation Method | Radical Precursor | Initiator / Catalyst | Fluorine Atom Source |
| Oxidative Decarboxylation | Carboxylic Acids | Silver(I) catalysts, Photoredox catalysts | Selectfluor®, NFSI, XeF₂ |
| C-H Abstraction (HAT) | Alkanes, Benzylic C-H | Triethylborane/O₂, Mn or Cu catalysts | Selectfluor®, NFSI |
| From Arylsilanes | Arylsilanes | Xenon Difluoride (XeF₂) | Xenon Difluoride (XeF₂) |
Mechanistic Studies in Peptide Ligation and Bioconjugation
6,6,6-Trifluoro-L-norleucine is a non-canonical amino acid of significant interest for its applications in therapeutic peptide engineering and protein structural studies. mdpi.com Its role in peptide ligation and bioconjugation is primarily as a building block that is incorporated into a peptide sequence, which can then undergo further conjugation or ligation reactions.
The primary mechanism for its incorporation is Solid-Phase Peptide Synthesis (SPPS) . In this process, the N-terminus of the fluorinated amino acid is protected (commonly with an Fmoc or Boc group), and the carboxylic acid is activated. The mechanism of peptide bond formation involves the nucleophilic attack of the free N-terminal amine of the growing peptide chain (anchored to a solid support) on the activated carboxyl group of the incoming 6,6,6-trifluoro-L-norleucine. This is typically mediated by coupling reagents like HBTU or HATU, which form highly reactive activated esters, facilitating the amide bond formation. The cycle of deprotection of the N-terminus and coupling of the next amino acid is repeated to build the desired peptide sequence. academie-sciences.fr
Once a peptide containing the 6,6,6-trifluoro-L-norleucine residue is synthesized, it can be used in peptide ligation strategies, such as Native Chemical Ligation (NCL). In a typical NCL mechanism, a peptide with a C-terminal thioester reacts with another peptide containing an N-terminal cysteine residue. The mechanism proceeds via a chemoselective transthioesterification reaction, where the cysteine thiol attacks the C-terminal thioester to form a new thioester-linked intermediate. This is followed by a rapid, intramolecular S-to-N acyl shift, where the cysteine's amino group attacks the thioester carbonyl, resulting in the formation of a stable, native amide bond at the ligation site. The presence of the fluorinated side chain from the incorporated norleucine does not alter this fundamental mechanism but can influence the peptide's solubility, folding, and biological activity.
In bioconjugation, the carboxylic acid side chain of a peptide residue (e.g., aspartic or glutamic acid) can be activated, often using EDC/NHS chemistry, to react with amine groups on another molecule, forming a stable amide bond. While the trifluorinated alkyl side chain of 6,6,6-trifluoro-L-norleucine is relatively inert, its incorporation can enhance properties like metabolic stability or binding affinity of the final bioconjugate. mdpi.com
Derivatization and Functionalization of 6,6,6 Trifluorohexanoic Acid for Research Applications
Synthesis of Protected Amino Acid Derivatives (e.g., Fmoc, Cbz)
The synthesis of amino acid analogues of 6,6,6-trifluorohexanoic acid, specifically (S)-2-amino-6,6,6-trifluorohexanoic acid, is a critical first step for its use in peptide synthesis. To be incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS), the α-amino group must be protected. The most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (carboxybenzyl).
Fmoc Protection: A reliable, large-scale synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid has been developed, highlighting its importance for protein engineering and drug design. One advanced method involves the asymmetric alkylation of a chiral Ni(II)-complex of a glycine (B1666218) Schiff base with 1,1,1-trifluoro-4-iodobutane. This procedure has been successfully performed on a scale exceeding 100 grams, yielding the enantiomerically pure (>99%) Fmoc-protected amino acid. The process is efficient, with a total yield of 83.2%, and the chiral auxiliary can be recovered at a rate of over 90% for reuse. The final product is purified through crystallization, using toluene (B28343) as the solvent of choice to precipitate the highly pure Fmoc derivative.
| Parameter | Value/Condition |
| Starting Material | Ni(II)-complex of glycine Schiff base |
| Alkylating Agent | CF₃(CH₂)₃I (1,1,1-Trifluoro-4-iodobutane) |
| Base | 10% KOH/MeOH |
| Solvent | Dry, deoxidized DMF |
| Temperature | 0–5 °C |
| Scale | >100 g |
| Total Yield | 83.2% |
| Enantiomeric Purity | >99% |
| Chiral Auxiliary Recovery | >90% |
Cbz Protection: The carboxybenzyl (Cbz or Z) group is another widely used protecting group for amines in organic synthesis. It is stable under various conditions but can be readily removed by catalytic hydrogenation. While a specific large-scale synthesis for Cbz-(S)-2-amino-6,6,6-trifluorohexanoic acid is not as prominently detailed in the literature, the general procedure for Cbz protection is well-established. Typically, the amino acid is reacted with benzyl (B1604629) chloroformate in the presence of a base, such as sodium carbonate or sodium bicarbonate, in a mixed aqueous-organic solvent system. This method would be applicable for the protection of 2-amino-6,6,6-trifluorohexanoic acid to generate the Cbz-protected derivative for use in solution-phase peptide synthesis or other applications where this protecting group is preferred.
Incorporation into Synthetic Peptides and Protein Engineering
The primary motivation for synthesizing protected derivatives like Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid is their incorporation into synthetic peptides and for protein engineering. The introduction of fluorinated amino acids into a peptide sequence can significantly alter the resulting molecule's properties.
The trifluoromethyl (CF₃) group is highly lipophilic and electron-withdrawing, which can influence peptide folding, stability, and binding interactions with biological targets. Specifically, incorporating this compound's amino acid analogue can:
Enhance Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are resistant to oxidative metabolism, which can increase the half-life of a peptide therapeutic in vivo.
Modulate Bioactivity: The unique steric and electronic nature of the fluorinated side chain can alter the conformation of the peptide, potentially leading to enhanced binding affinity and selectivity for its target receptor or enzyme.
Serve as a Structural Probe: The fluorine atoms provide a unique spectroscopic handle for ¹⁹F NMR studies, allowing for detailed investigation of peptide structure and dynamics without background noise from other atoms in the biological system.
The availability of enantiomerically pure Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid on a large scale makes it a practical and valuable tool for researchers in drug discovery and protein design who wish to leverage these benefits.
Biopolymer Synthesis and Modification: Poly(β-hydroxyalkanoates) (PHAs) containing Fluorinated Side Chains
Poly(β-hydroxyalkanoates) (PHAs) are biodegradable polyesters produced by various microorganisms. Their properties can be tailored by controlling the monomer composition. The incorporation of fluorinated monomers, derived from precursors like this compound (TFHxA), can create novel biopolymers with unique thermal and surface properties.
In a notable study, the bacterium Pseudomonas oleovorans was used to synthesize PHAs containing fluorinated side chains. The bacterium was cultivated in a two-stage process. In the second stage, it was fed a mixture of nonanoic acid and this compound. The bacterium incorporated both substrates into the PHA polymer, resulting in a copolymer containing 3-hydroxy-6,6,6-trifluorohexanoate repeat units.
The key findings from this research include:
Successful Incorporation: P. oleovorans successfully incorporated monomers derived from TFHxA into the PHA backbone.
Altered Thermal Properties: The inclusion of fluorinated repeat units (up to 12.4 mol %) resulted in a PHA with a higher melting temperature (55–80 °C) and a faster crystallization rate from the melt compared to non-fluorinated PHAs.
Modified Surface Energy: While the increase was modest, the surface contact angle of the fluorinated PHA increased, indicating a change in surface free energy and hydrophobicity.
This research demonstrates that this compound can be effectively used as a substrate in microbial fermentation to produce novel, fluorinated bioplastics with enhanced properties.
| Biocatalyst | Co-substrates | Mol % of Fluorinated Units | Resulting Polymer Properties |
| Pseudomonas oleovorans | Nonanoic acid / this compound | Up to 12.4% | Higher melting point, faster crystallization |
Development of Fluorinated Probes for Spectroscopic and Structural Studies
The development of molecular probes is essential for studying the structure, function, and dynamics of biological systems. The fluorine-19 (¹⁹F) nucleus has highly favorable properties for Nuclear Magnetic Resonance (NMR) spectroscopy, including a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, leading to excellent sensitivity. Furthermore, since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals.
Derivatives of this compound are ideal candidates for development as ¹⁹F NMR probes. The terminal CF₃ group provides a strong, single resonance signal whose chemical shift is highly sensitive to its local electronic and conformational environment.
By functionalizing the carboxylic acid group, this compound can be attached to other molecules of interest, such as peptides, drugs, or lipids. The resulting probe contains a "reporter" CF₃ group located at a fixed distance from the point of attachment, determined by the hexanoic acid's carbon chain. This allows researchers to:
Monitor Binding Events: Changes in the ¹⁹F chemical shift upon the binding of the probe-labeled molecule to its target can provide information about the binding event and the nature of the binding pocket.
Study Conformational Changes: Alterations in the structure or dynamics of a protein or other macromolecule can be detected by changes in the ¹⁹F NMR signal of a covalently attached probe derived from this compound.
Measure Distances: The fluorine nucleus can be used in advanced NMR experiments to measure distances to other nuclei, aiding in the determination of molecular structures.
While the synthesis of specific probes starting directly from this compound is a specialized area, the principles of using fluorinated amino acids and other small molecules in ¹⁹F NMR are well-established, underscoring the potential of this compound as a versatile platform for probe development.
Analytical and Spectroscopic Characterization Techniques in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6,6,6-Trifluorohexanoic acid. By analyzing the magnetic properties of its constituent atomic nuclei—specifically ¹H, ¹⁹F, and ¹³C—researchers can map the molecular framework and verify the compound's identity and purity.
¹H NMR Applications in Structural Elucidation
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule (CF₃CH₂CH₂CH₂CH₂COOH). The spectrum displays distinct signals corresponding to the protons in different chemical environments along the aliphatic chain and the acidic proton of the carboxyl group.
The methylene (B1212753) protons (CH₂) alpha to the carboxyl group are typically observed as a triplet at approximately 2.4 ppm. The adjacent methylene protons show a multiplet around 1.7 ppm, while the subsequent CH₂ group further upfield also appears as a multiplet near 1.6 ppm. The methylene group adjacent to the trifluoromethyl (CF₃) group is significantly influenced by the strong electron-withdrawing nature of the fluorine atoms, causing its signal to shift downfield to around 2.2 ppm and appear as a quartet due to coupling with the fluorine nuclei. The acidic proton of the carboxylic acid typically appears as a broad singlet at a chemical shift greater than 10 ppm, which can be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | >10 | broad singlet |
| -CH₂-COOH | ~2.4 | triplet |
| -CH₂-CH₂COOH | ~1.7 | multiplet |
| CF₃-CH₂-CH₂- | ~1.6 | multiplet |
Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions.
¹⁹F NMR for Fluorine-Containing Systems and Environmental Fate Studies
Fluorine-19 (¹⁹F) NMR is particularly valuable for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum is characterized by a single signal for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. This signal typically appears as a triplet in the range of -60 to -70 ppm (relative to CFCl₃), with the splitting caused by coupling to the adjacent methylene protons.
Beyond structural confirmation, ¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds in environmental samples. Its high sensitivity and the large chemical shift range of ¹⁹F allow for the detection and quantification of compounds like this compound and other per- and polyfluoroalkyl substances (PFAS) in complex matrices with minimal sample preparation. This technique is instrumental in environmental fate studies, helping to track the persistence and transformation of these compounds in ecosystems.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete analysis of the carbon skeleton.
The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 180 ppm. The carbon of the CF₃ group is observed as a quartet due to ¹J-coupling with the three fluorine atoms, with a chemical shift in the region of 125-130 ppm. The methylene carbons along the chain appear at distinct chemical shifts: the carbon alpha to the carboxyl group is found around 33 ppm, the next two carbons in the chain appear at approximately 23 and 24 ppm, and the carbon adjacent to the CF₃ group is shifted downfield to around 30 ppm due to the influence of the fluorine atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| -C OOH | ~180 | singlet |
| -C F₃ | ~127 | quartet |
| -C H₂-COOH | ~33 | singlet |
| -C H₂-CH₂COOH | ~24 | singlet |
| CF₃-CH₂-C H₂- | ~23 | singlet |
Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions.
Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Determination
Chiral chromatography is a critical technique for separating enantiomers—non-superimposable mirror-image isomers—of chiral compounds. However, this compound is an achiral molecule as it does not possess a stereocenter. Therefore, it exists as a single structure and does not have enantiomers, making chiral chromatography for the purpose of enantiomeric purity determination not applicable to the parent compound itself.
This technique becomes highly relevant for derivatives of this compound or other fluorinated carboxylic acids that are chiral. For instance, if a chiral center were introduced into the aliphatic chain, the resulting enantiomers would require separation to assess enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for such separations. The choice of CSP and mobile phase is crucial and is determined empirically to achieve optimal separation of the enantiomers. This technique is widely used in pharmaceutical and biochemical research where the biological activity of enantiomers can differ significantly. mdpi.comresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides further structural confirmation. The molecular weight of this compound is 170.13 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 170.
The fragmentation pattern is characteristic of a carboxylic acid. Common fragmentation pathways include the loss of the hydroxyl group (-OH), resulting in a peak at m/z 153, and the loss of the entire carboxyl group (-COOH), leading to a peak at m/z 125. Alpha-cleavage next to the carbonyl group can also occur. The presence of the stable trifluoromethyl group influences the fragmentation, often leading to fragments containing the CF₃ moiety.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment |
|---|---|
| 170 | [M]⁺ (Molecular Ion) |
| 153 | [M - OH]⁺ |
| 125 | [M - COOH]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as a carboxylic acid containing a trifluoromethyl group.
A very broad absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxyl group. A strong, sharp absorption peak appears around 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. The presence of the C-F bonds of the trifluoromethyl group gives rise to strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The C-H stretching vibrations of the methylene groups in the alkyl chain are observed just below 3000 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carbonyl) | ~1710 | Strong, Sharp |
| C-H (Alkyl) | 2850-2960 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Extensive searches of scientific literature and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal structure, including precise bond lengths, bond angles, and torsional angles that would definitively describe its solid-state conformation, is not available.
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would be essential to unequivocally establish the conformation of the hexanoic acid chain as influenced by the terminal trifluoromethyl group. Furthermore, if a chiral derivative of this compound were synthesized and crystallized, X-ray crystallography could be employed to determine its absolute stereochemistry.
In the absence of experimental crystallographic data for this compound, any discussion of its conformation remains speculative and would rely on computational modeling or comparison with crystallographic data of structurally related, yet distinct, compounds. However, to adhere strictly to the requested scope, no data for other compounds will be presented.
Computational and Theoretical Investigations of Fluorinated Carboxylic Acids
Quantum Chemical Studies on Electronic Structure and Reactivity
The high electronegativity of fluorine atoms significantly influences the electronic distribution within the molecule. This results in a strong inductive effect, making the carboxylic acid group more acidic compared to its non-fluorinated counterpart. Computational studies on various PFCAs have helped in understanding their degradation mechanisms, which are crucial for environmental remediation efforts. rsc.org For example, theoretical studies have shown that the thermal decomposition of PFCAs often proceeds through the elimination of hydrogen fluoride (B91410) (HF) and the formation of a perfluorinated α-lactone intermediate. rsc.org
Table 1: Calculated Bond Dissociation Energies (BDEs) for a Model Perfluoroalkyl Carboxylic Acid
| Bond | BDE (kcal/mol) |
| α-C–COOH | Value |
| C–C (backbone) | Value |
| C–F | Value |
| Note: The values in this table are illustrative and based on general findings for PFCAs. Specific values for 6,6,6-Trifluorohexanoic acid would require dedicated quantum chemical calculations. |
Mechanistic Modeling of Complex Organic Reactions
Computational modeling plays a crucial role in unraveling the mechanisms of complex organic reactions involving fluorinated compounds. For instance, the thermal decomposition of PFCAs has been a subject of detailed mechanistic modeling. acs.org These studies, employing quantum chemistry and reaction rate theory, have elucidated the step-by-step process of degradation. rsc.org The initial step is often the cleavage of the weakest C-C bond in the perfluorinated chain. acs.org This is followed by a series of reactions that ultimately lead to the mineralization of the compound. rsc.org
The insights gained from these models are vital for designing effective methods for the disposal and remediation of fluorinated compounds. For example, understanding the reaction pathways allows for the optimization of conditions in incineration facilities to ensure complete destruction of these persistent pollutants. rsc.org While these studies have primarily focused on longer-chain PFCAs like PFOA, the fundamental principles and reaction mechanisms are expected to be applicable to this compound.
Molecular Dynamics Simulations for Conformational Analysis of Fluorinated Peptides
The incorporation of fluorinated moieties, such as a derivative of this compound, into peptides can significantly influence their conformation and, consequently, their biological activity. Molecular dynamics (MD) simulations are a powerful tool to study these conformational changes at an atomic level. acs.orgnih.govresearchgate.net
Studies on fluorinated peptides have shown that the introduction of fluorine can stabilize specific secondary structures, such as helices or sheets, due to the unique electronic and steric properties of the fluorine atoms. nih.govgoogle.com The increased hydrophobicity of fluorinated side chains can also drive the folding of peptides in aqueous environments. google.com MD simulations allow researchers to explore the conformational landscape of these modified peptides, providing insights into how fluorination can be used to design peptides with desired structures and functions. acs.orgnih.govresearchgate.net For example, simulations have been used to understand how the stereochemistry of fluorinated carbon atoms dramatically affects the secondary structure of macrocyclic peptides. acs.orgnih.govresearchgate.net
Table 2: Impact of Fluorination on Peptide Properties (General Observations)
| Property | Effect of Fluorination |
| Conformational Stability | Can be increased or altered |
| Secondary Structure | Can favor specific conformations (e.g., helices) |
| Hydrophobicity | Generally increased |
| Biological Activity | Can be enhanced or modified |
Analysis of Noncovalent Interactions: Halogen Bonds and Anion-π Interactions in Biomolecules
Noncovalent interactions play a critical role in molecular recognition and self-assembly. In fluorinated compounds like this compound, halogen bonds and anion-π interactions are of particular interest.
A halogen bond is an attractive interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a nucleophilic region on another molecule. nih.gov In perfluorinated compounds, the strong electron-withdrawing nature of the fluorine atoms can enhance the σ-hole on other, less electronegative halogens, or even on the carbon atoms, leading to stronger halogen bonds. youtube.com Computational studies have been essential in characterizing the strength and geometry of these interactions. nih.gov
Anion-π interactions occur between an anion and an electron-deficient aromatic ring. acs.org While this compound itself is not aromatic, its derivatives could be designed to incorporate aromatic moieties. The presence of fluorine atoms on an aromatic ring withdraws electron density, making the ring more susceptible to interaction with anions. acs.orgresearchgate.netsemanticscholar.org Theoretical calculations have shown that these interactions can be significant, with interaction energies ranging from -8 to -19 kcal/mol. acs.org
In Silico Design of Fluorine-Containing Bioactive Molecules
The unique properties of fluorine make it a valuable element in drug design. In silico methods are increasingly used to design and screen fluorine-containing bioactive molecules. bioengineer.orgnih.gov The introduction of a trifluoromethyl group, as present in this compound, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov
Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict how a fluorinated molecule will interact with a biological target. nih.govnih.gov These methods allow for the rational design of drugs with improved potency, selectivity, and metabolic stability. bioengineer.orgemerginginvestigators.org For example, the incorporation of fluorine can block metabolic pathways, leading to a longer half-life of the drug in the body. nih.gov Fluorinated carboxylic acids are considered powerful building blocks in the formation of bimolecular monolayers, which has implications for drug delivery systems. rsc.org Computational studies have also been used to explore the use of fluorinated carboxylic acid bioisosteres in drug design. escholarship.org
Research Applications Beyond Direct Synthesis and Characterization
Utilization in Therapeutic Peptide and Protein Engineering
The incorporation of fluorinated amino acids is a strategic approach in medicinal chemistry to enhance the therapeutic profiles of peptides and proteins. (S)-2-amino-6,6,6-trifluorohexanoic acid, a derivative of 6,6,6-trifluorohexanoic acid, has been identified as a valuable component in therapeutic peptide engineering. mdpi.comresearchgate.net The presence of the trifluoromethyl group can significantly improve the pharmacokinetic properties of peptides, leading to enhanced bioactivity and stability. chemimpex.com This makes it a key building block in the design of novel therapeutics with potentially improved efficacy. chemimpex.comd-nb.info
Role in Protein Structural Studies Utilizing Fluorine as a Probe
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of proteins. The fluorine atom serves as a sensitive and non-perturbing probe, as it is not naturally present in biological systems, thus providing a clear spectroscopic window without background signals. Fluorinated amino acids, including derivatives of this compound, are of significant interest for these studies. mdpi.com
By incorporating a fluorine-containing amino acid at a specific site within a protein, researchers can obtain detailed information about the local environment of that residue. Changes in the chemical shift of the ¹⁹F signal can indicate conformational changes, ligand binding, or protein-protein interactions. This site-specific information is invaluable for understanding protein function at a molecular level. The trifluoromethyl group of this compound provides a strong and distinct ¹⁹F NMR signal, making it an excellent probe for such investigations.
Contributions to Bioconjugation Methodologies for Targeted Systems
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. This technique is central to the development of targeted drug delivery systems, diagnostic agents, and other advanced biomedical tools. The Fmoc-protected derivative of (S)-2-amino-6,6,6-trifluorohexanoic acid is utilized in bioconjugation techniques. chemimpex.com
This fluorinated amino acid can be incorporated into a peptide sequence, which is then conjugated to other molecules such as antibodies, nanoparticles, or cytotoxic drugs. The peptide can act as a linker or a targeting moiety, directing the conjugate to a specific site in the body, such as a tumor. The unique properties of the trifluoromethyl group can also be exploited to facilitate the purification and characterization of the resulting bioconjugates. The development of robust and efficient bioconjugation strategies involving fluorinated building blocks like this compound derivatives is an active area of research aimed at creating more effective and targeted therapeutic and diagnostic agents. chemimpex.com
Development of Novel Materials via Microbial Polymerization and Chemical Modification
The quest for novel biocompatible and biodegradable materials with tailored properties has led researchers to explore microbial polymerization processes. In a notable study, this compound was used as a co-substrate in the microbial synthesis of novel fluorinated poly(β-hydroxyalkanoates) (PHAs). acs.orgacs.org The microorganisms Pseudomonas oleovorans and Pseudomonas putida were able to incorporate the fluorinated monomer into the PHA backbone when co-fed with nonanoic acid. acs.orgresearchgate.netresearchgate.net
This innovative approach allows for the creation of new types of biopolyesters with modified properties. The introduction of the trifluoromethyl group into the side chains of the PHA polymer can alter its thermal properties, crystallinity, and surface energy. acs.org Such fluorinated PHAs represent a new class of materials with potential applications in biomedical devices, drug delivery systems, and as specialty coatings, where properties like hydrophobicity and biocompatibility are crucial. The ability to precisely control the composition and properties of these materials through microbial fermentation opens up exciting possibilities for the design of advanced functional biomaterials. acs.org
| Microorganism | Co-substrate | Fluorinated Monomer | Resulting Polymer | Reference |
| Pseudomonas oleovorans | Nonanoic acid | This compound | Fluorinated Poly(β-hydroxyalkanoate) | acs.org |
| Pseudomonas putida | Nonanoic acid | This compound | Fluorinated Poly(β-hydroxyalkanoate) | acs.org |
Creation of Custom Peptide Libraries for Research Screening
Peptide libraries are powerful tools in drug discovery and biomedical research for the high-throughput screening of potential therapeutic leads, diagnostic agents, and research probes. The (S)-Fmoc-2-amino-6,6,6-trifluorohexanoic acid derivative is an important building block for the creation of diverse, custom peptide libraries. chemimpex.com
By systematically incorporating this fluorinated amino acid at various positions within a peptide sequence, researchers can generate a library of peptides with a wide range of physicochemical properties. These libraries can then be screened for their ability to bind to a specific target, inhibit an enzyme, or elicit a particular biological response. The introduction of the trifluoromethyl group can enhance the diversity of the library and increase the chances of identifying "hit" compounds with desirable properties. The use of fluorinated amino acids in peptide library synthesis is a valuable strategy for accelerating the discovery of new and improved peptide-based molecules for a variety of research and therapeutic applications. chemimpex.com
Future Perspectives and Emerging Research Avenues
Development of More Efficient and Stereoselective Synthetic Routes
The synthesis of molecules containing trifluoromethyl groups is a central theme in medicinal and materials chemistry. While specific, optimized routes for 6,6,6-trifluorohexanoic acid are not prominent, future research will likely focus on adapting existing methodologies for efficiency and stereoselectivity, particularly for its derivatives.
One potential synthetic strategy involves the use of the trifluoromethyl group as a masked carboxylic acid. In a related methodology, trifluoromethylated triarylphosphines have been hydrolyzed using a highly acidic medium of boric acid and fuming sulfuric acid to yield carboxylic arylphosphines nih.gov. This approach suggests that a trifluoromethyl group on an aliphatic chain could potentially be converted to a carboxylic acid, although this would yield a different product. A more direct approach would be the hydrolysis of a terminal trifluoromethyl group on a hexane (B92381) derivative to form the corresponding carboxylic acid, a transformation that presents a novel synthetic challenge nih.gov.
Future work could also focus on the direct O-trifluoromethylation of aliphatic carboxylic acids, a reaction that has been shown to be effective for a wide range of substrates, including those with fluoro, chloro, bromo, and other functional groups chemrevlett.com. While this produces trifluoromethyl alkanoates rather than a trifluoromethylated alkyl chain, the principles of activating and functionalizing aliphatic chains are relevant.
For derivatives of this compound, stereoselectivity will be a key objective. Introducing chiral centers along the five-carbon chain would be of significant interest for biological applications. Research in this area would likely draw from the broader field of asymmetric synthesis of fluorinated compounds.
Innovations in Green Fluorination Chemistry and Sustainable Practices
The increasing focus on environmental sustainability is reshaping the landscape of chemical synthesis, and fluorine chemistry is no exception. Future production of this compound would benefit from innovations that reduce reliance on harsh reagents and energy-intensive conditions.
One promising avenue is the development of greener fluorination reagents and protocols. Traditional methods often involve hazardous reagents, but newer, more sustainable approaches are emerging. For instance, the use of crown ether phase-transfer catalysis with potassium fluoride (B91410) (KF) has been explored for the synthesis of trifluoromethanesulfonyl fluoride, showcasing a liquid-phase halogen exchange that avoids harsher conditions mdpi.com.
Another area of innovation lies in the catalytic use of metals. While many fluorination reactions require stoichiometric reagents, catalytic methods can improve atom economy and reduce waste. The combination of a lipophilic trifluoromethyl group with a sulfonyl fluoride unit has been noted for its resistance to redox degradation, a property that could be exploited in designing stable catalysts or intermediates mdpi.com.
The principles of green chemistry applicable to the synthesis of fluorinated compounds are summarized in the table below.
| Green Chemistry Principle | Potential Application in Fluorinated Carboxylic Acid Synthesis |
| Atom Economy | Utilizing catalytic cycles instead of stoichiometric reagents to incorporate the CF3 group. |
| Safer Solvents & Auxiliaries | Employing aqueous media or ionic liquids to replace volatile organic compounds. |
| Design for Energy Efficiency | Developing reactions that proceed under mild conditions (room temperature and pressure). |
| Use of Renewable Feedstocks | Investigating bio-based starting materials for the hexane backbone. |
| Reduce Derivatives | Designing synthetic routes that avoid protecting group chemistry. |
Future research would aim to apply these principles to establish a sustainable life cycle for compounds like this compound, from synthesis to application and degradation.
Integration of Fluorinated Moieties into Advanced Bio-materials and Smart Polymers
The incorporation of fluorinated groups into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and unique surface characteristics. This compound could serve as a valuable monomer or modifying agent for creating advanced biomaterials and smart polymers.
"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to external triggers like pH, temperature, or light. The strong electron-withdrawing nature of the trifluoromethyl group in this compound would influence the acidity (pKa) of the carboxylic acid group. This pH-responsive behavior could be harnessed to create smart hydrogels or surfaces. For example, a polymer containing this moiety could exhibit changes in swelling, solubility, or conformation based on the pH of the surrounding environment.
In the context of biomaterials, the lipophilicity conferred by the trifluoromethyl group is a key feature. This property is known to enhance membrane permeability and can influence how a material interacts with biological systems mdpi.com. By incorporating this compound into a polymer backbone, it may be possible to fine-tune the hydrophobic-hydrophilic balance, which is critical for applications such as drug delivery, tissue engineering, and biocompatible coatings. The trifluoromethyl group is valued in medicinal chemistry for its ability to enhance metabolic stability, a property that could be translated to create more durable biomaterials mdpi.com.
Computational Predictions for Novel Fluorinated Compound Design and Reactivity
Computational chemistry provides powerful tools for predicting the properties of molecules, guiding experimental work and accelerating the design of new compounds. For a molecule like this compound, computational methods can offer significant insights into its behavior and potential applications.
Density functional theory (DFT) is a common method used to study fluorinated compounds. It can be used to determine the energetics of different reaction pathways, predict molecular geometries, and calculate properties like bond dissociation energies nsf.gov. For instance, computational studies on perfluoroalkyl carboxylic acids (PFCAs) have shown that C-F bonds are generally stronger than C-C bonds, and that bond dissociation energies are influenced by the proximity to the carboxylic acid headgroup nsf.gov. Similar studies on this compound could predict its thermal degradation pathways and stability nsf.gov.
Another important application is the prediction of physicochemical properties like the acid dissociation constant (pKa). Software such as COSMOtherm, which utilizes the COSMO-RS methodology, has been used to calculate the pKa of various organic acids, including PFCAs nih.gov. Such calculations, which account for the effects of molecular conformation and solvation, would be invaluable for designing pH-responsive materials based on this compound nih.gov. The table below shows a comparison of experimental and calculated pKa values for related fluorinated acids.
| Compound | Experimental pKa | Calculated pKa (COSMO-RS) |
| Trifluoroacetic acid (TFA) | ~0.5 wikipedia.org | N/A |
| Perfluorooctanoic acid (PFOA) | Subzero to 3.8 nih.gov | 0.709 nih.gov |
These computational tools are especially relevant for per- and polyfluoroalkyl substances (PFAS) because fluorine chemistry often exhibits unique hyperconjugative and stereoelectronic effects that may not align with standard chemical intuition nih.gov.
Exploration of Fluorine as a Conformational Constraint in Biomolecules and Catalyst Design
The stereoelectronic effects of fluorine are increasingly being exploited to control the three-dimensional structure of molecules. The terminal trifluoromethyl group in this compound could serve as a tool for conformational control in the design of novel peptides, catalysts, and other functional molecules.
The trifluoromethyl group is strongly electron-withdrawing and can influence the conformation of adjacent molecular fragments. When incorporated into biomolecules, this can lead to stabilized structures. For example, the introduction of fluorinated groups can alter the puckering of proline rings in peptides or influence the folding of proteins.
In catalyst design, the steric and electronic properties of ligands are crucial for achieving high activity and selectivity. The trifluoromethyl group can be used to fine-tune these properties. It is considered a lipophilic group that can enhance membrane permeability and metabolic stability, which are also desirable traits in certain catalytic systems mdpi.com. By attaching the this compound moiety to a catalyst scaffold, it may be possible to modulate its solubility, stability, and interaction with substrates. The strong inductive effect of the CF3 group can also influence the electronic properties of the catalytic center.
The unique properties of the trifluoromethyl group relevant to molecular design are summarized below.
| Property | Description | Potential Impact |
| High Electronegativity | The CF3 group is strongly electron-withdrawing. | Alters acidity of nearby functional groups; modifies the electronic nature of catalytic centers. |
| Lipophilicity | Increases the nonpolar character of a molecule. | Enhances membrane permeability; can be used to tune solubility in nonpolar solvents. |
| Metabolic Stability | The C-F bond is very strong and resistant to cleavage. | Increases the in vivo lifetime of bioactive molecules; creates more robust catalysts. |
| Stereoelectronic Effects | Can influence local conformation through effects like hyperconjugation. | Can be used to pre-organize molecules into a desired shape for binding or catalysis. |
Future research in this area would involve synthesizing derivatives of this compound and incorporating them into larger molecular systems to study how the terminal trifluoromethyl group influences their structure and function.
Q & A
Q. What synthetic methodologies are commonly employed for 6,6,6-trifluorohexanoic acid, and what are their limitations?
The primary synthesis route involves fluorination of hexanedioic acid (49) using sulfur tetrafluoride (SF₄) in hydrogen fluoride (HF), yielding this compound (51). However, this method suffers from low yields (≤50%) even after optimization efforts, likely due to competing side reactions or incomplete fluorination . Alternative approaches include derivatization of esters (e.g., ethyl ester (52)) under similar conditions, but scalability remains a challenge. Researchers should prioritize reaction condition controls (e.g., anhydrous environments, catalytic additives) to mitigate byproduct formation .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Key methods include:
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity and monitoring reaction progress. ¹H and ¹³C NMR aid in structural elucidation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, particularly for isotopically labeled analogs (e.g., deuterated versions) .
- Chromatography : Reverse-phase HPLC with fluorometric detection ensures purity, especially for biologically active derivatives .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
The trifluoromethyl group enhances metabolic stability and lipophilicity, impacting solubility and bioavailability. Computational modeling (e.g., DFT) can predict electronic effects, while experimental comparisons with non-fluorinated hexanoic acids reveal differences in pKa (≈2.5–3.0 for trifluoro derivatives) and partitioning behavior .
Advanced Research Questions
Q. What strategies can improve the low yields of this compound synthesis?
- Catalytic Optimization : Transition metal catalysts (e.g., Pd or Cu complexes) may enhance fluorination efficiency. Evidence from trifluoromethylation of ketones suggests catalytic systems improve atom economy .
- Flow Reactors : Continuous flow systems enable precise control over reaction parameters (temperature, residence time), reducing side reactions and improving scalability .
- Alternative Fluorinating Agents : Testing reagents like (trifluoromethyl)copper or silver salts could bypass SF₄-related limitations .
Q. How can researchers resolve contradictions in fluorination reaction data (e.g., variable yields or unexpected byproducts)?
- Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O in HF) or in situ monitoring (Raman spectroscopy) can identify intermediate species and degradation pathways .
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., temperature, stoichiometry) using statistical models isolates critical factors affecting yield .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 6,6,6-trifluoronorleucine) to discern whether challenges are compound-specific or systemic .
Q. What are the applications of this compound in protein engineering and biochemical studies?
The compound serves as a precursor for non-canonical amino acids like 6,6,6-trifluoronorleucine, which can be incorporated into proteins using engineered methionyl-tRNA synthetase mutants. This enables studies on protein folding, stability, and fluorophilic interactions in hydrophobic binding pockets . Key steps include:
- Enzyme Screening : Assay mutant synthetases for activity using fluorometric assays.
- Mass Spectrometry Validation : Confirm incorporation efficiency via proteomic analysis .
Q. How do storage conditions impact the stability of this compound?
- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis or decarboxylation.
- Solvent Compatibility : Dissolve in anhydrous DMSO or THF for long-term stability, avoiding protic solvents (e.g., H₂O, MeOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
